2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione
Description
2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a synthetic naphthoquinone derivative featuring a tricyclic scaffold comprising a 1,4-naphthoquinone core fused with an oxazole ring substituted at position 2 with a 4-chlorophenyl group. This compound belongs to a class of molecules investigated for their biological activities, particularly anticancer and antimicrobial properties . The naphthoquinone moiety is known to generate reactive oxygen species (ROS), contributing to cytotoxic effects, while the oxazole ring modulates electronic and steric properties, influencing target interactions .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)benzo[f][1,3]benzoxazole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIVCDGLAAOUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-chloroaniline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxazole ring . The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as toluene or xylene, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the oxazole ring .
Scientific Research Applications
2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Cytotoxic Activity Against Prostate Cancer
A key study compared 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives with varying substituents on androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cells (Table 1). Ortho-substituted analogs (e.g., 2-(2-chlorophenyl)) showed reduced activity, highlighting the importance of substituent position .
Table 1: Cytotoxicity of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives
| Substituent Position | IC50 (LNCaP, μM) | IC50 (PC3, μM) |
|---|---|---|
| 3-Chlorophenyl (meta) | 0.03 | 0.08 |
| 2-Chlorophenyl (ortho) | 0.12 | 0.25 |
| 4-Chlorophenyl (para) | Not reported | Not reported |
Antimicrobial Activity: Thiazole vs. Oxazole Derivatives
Naphtho[2,3-d]thiazole-4,9-diones (thiazole analogs) demonstrate distinct biological profiles. For example, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) showed potent activity against Staphylococcus aureus (MIC = 1.56 μg/mL) and methicillin-resistant S. aureus (MRSA) due to interactions with bacterial topoisomerase IIβ .
Photophysical Properties
Thiazole derivatives exhibit fluorescence with large Stokes shifts (>90 nm), making them suitable for bioimaging. For instance, 5b–e (morpholine, thiomorpholine, piperidine, and 4-methylpiperazine derivatives) emit orange-red light (λem > 600 nm) in polar solvents due to extended π-conjugation and nitrogen-containing substituents . Oxazole analogs, including 2-(4-chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione, are less studied for fluorescence but may show weaker emission due to reduced electron-donating effects of the oxazole ring .
Table 2: Photophysical Comparison of Naphthoheterocycles
| Compound Class | Substituent | λabs (nm) | λem (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Thiazole (5e) | 4-Methylpiperazine | 520 | 630 | 110 |
| Oxazole (hypothetical) | 4-Chlorophenyl | 450–500 (estimated) | 550–600 (estimated) | 50–100 (estimated) |
Solubility and Drug-Likeness
The 4-fluorophenyl oxazole analog (C527) has poor solubility (<2.93 mg/mL in DMSO), limiting its bioavailability . While solubility data for this compound is unavailable, chloro substituents generally reduce solubility compared to hydrogen or methoxy groups, posing challenges for formulation .
Mechanism of Action
Biological Activity
2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione (CAS Number: 192718-11-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial studies. This article explores the biological activity of this compound based on diverse research findings and data.
- Molecular Formula : C₁₇H₈ClNO₃
- Molecular Weight : 309.70332 g/mol
- Structure : The compound features a naphtho[2,3-d]oxazole core substituted with a 4-chlorophenyl group, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro tests have shown its effectiveness against various cancer cell lines.
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 5.0 | High |
| HeLa (Cervical) | 3.5 | Very High |
| A549 (Lung) | 6.0 | Moderate |
The compound demonstrated cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells, as evidenced by cell viability assays and flow cytometry analyses .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it showed significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be developed into a potential antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress leading to apoptosis in cancerous cells.
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of the compound on multiple cancer cell lines. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations .
- Antimicrobial Efficacy Assessment : A series of experiments assessed the antimicrobial efficacy against various pathogens. The compound was found to disrupt bacterial cell membranes leading to cell lysis .
- Toxicity Studies : Preliminary toxicity studies showed that the compound exhibited low toxicity towards normal human cells, suggesting a favorable therapeutic index for further development .
Q & A
Q. What are the key challenges in synthesizing 2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione, and how can they be mitigated?
Synthesis often involves hazardous intermediates like methylazide, leading to safety concerns and byproduct formation. Improved methods focus on replacing unstable reagents (e.g., using substituted nitromethanes instead of azides) and optimizing reaction conditions (e.g., base-mediated cycloadditions) to reduce side products . Chromatography and recrystallization (e.g., methanol for orange needle crystals) are critical for purification .
Q. How does solubility impact experimental design for this compound, and what strategies improve its bioavailability?
The compound exhibits poor solubility in water (<0.1 mg/mL) and limited solubility in DMSO (<1 mg/mL), posing challenges for in vitro assays. Researchers use co-solvents (e.g., ethanol-DMSO mixtures) or derivatization (e.g., introducing polar substituents like piperazine) to enhance solubility. Solubility data should be validated per batch due to inter-batch variability .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Structural confirmation relies on H/C NMR (to verify aromatic and heterocyclic protons), IR (to identify carbonyl stretches at ~1650–1700 cm), and HRMS (to confirm molecular ions). UV-Vis spectroscopy (λmax ~277 nm) and fluorescence measurements (quantum yield Φ) are used to study photophysical properties .
Q. What preliminary biological activities have been reported for this compound?
Derivatives show moderate antifungal activity against Candida spp. (MIC ~10–50 µM) and antiproliferative effects on cancer cell lines (e.g., LNCaP and PC3 prostate cancer cells, IC ~1–10 µM). Screening protocols involve standardized microdilution assays and MTT-based viability tests .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent effects) influence biological activity and selectivity?
Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance redox activity and antiproliferative potency by stabilizing semiquinone radicals. For example, 2-thenoyl or oxadiazole substituents reduce keratinocyte hyperproliferation (IC <1 µM) while minimizing cytotoxicity. Computational docking studies suggest interactions with topoisomerase II or USP1 (IC ~0.078 µM in K562 cells) .
Q. What mechanisms underlie the compound’s redox activation and superoxide generation in biological systems?
The quinone moiety undergoes enzymatic one- or two-electron reduction (e.g., via NADPH:cytochrome P450 reductase), generating semiquinone radicals or superoxide (). This redox cycling induces oxidative stress, validated via LDH release assays and ESR spectroscopy. Substituents at the 2-position modulate redox potential and membrane permeability .
Q. How can synthetic byproducts be analyzed and repurposed for structure-activity relationship (SAR) studies?
Byproducts like 3-methyl-naphtho[2,3-d]isothiazole-4,9-dione (32% yield) are isolated via HPLC and screened for off-target effects. Their structural diversity aids in mapping SAR, particularly for heterocyclic modifications (e.g., thiazole vs. oxazole rings) .
Q. What computational tools are used to predict solubility and optimize pharmacokinetic properties?
Density functional theory (DFT) calculates logP values to predict lipophilicity, while molecular dynamics simulations model solvent interactions. For example, methylpiperazine derivatives show improved logP (∼2.5 vs. ∼3.0 for parent compound) and enhanced cellular uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
